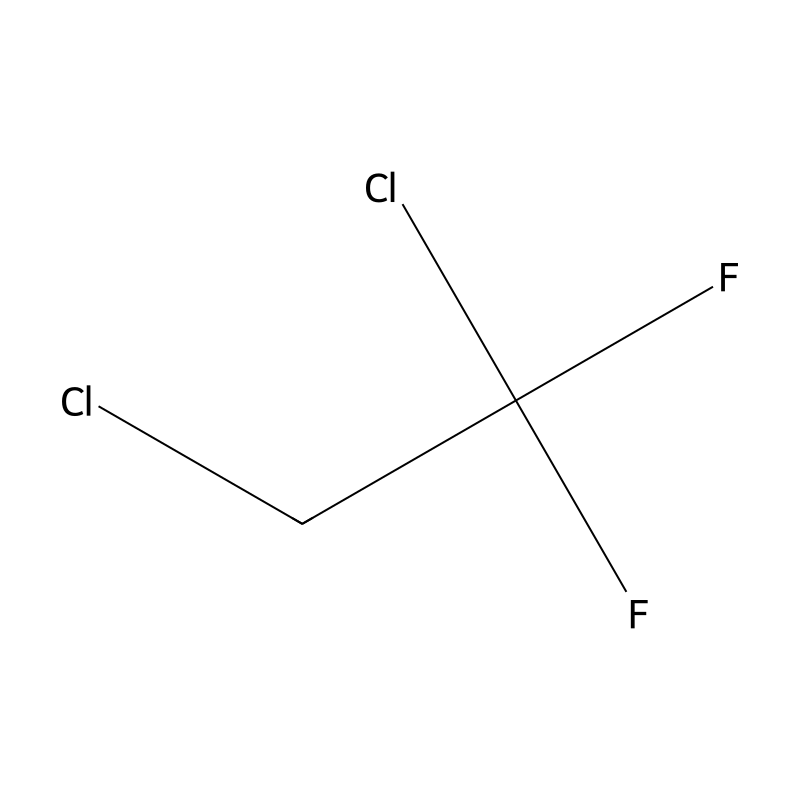

1,2-Dichloro-1,1-difluoroethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 850 mg/l @ 24 °C

Synonyms

Canonical SMILES

1,2-Dichloro-1,1-difluoroethane, commonly referred to as hydrochlorofluorocarbon-132b or R-132b, is a haloalkane with the molecular formula . It is a colorless and odorless liquid that is nonflammable under standard conditions. This compound is primarily used as an intermediate in the production of other chemicals, notably hydrofluorocarbon-134a, which is utilized as a refrigerant. With a global warming potential (GWP) of 332 over a 100-year period and an ozone depletion potential (ODP) of 0.038, its environmental impact is significant, particularly due to its emissions from industrial processes, especially in East Asia .

- Toxicity: HCFC-132b is considered slightly toxic upon inhalation [].

- Ozone Depletion Potential (ODP): 0.038 []. While lower than CFCs, HCFC-132b still contributes to ozone depletion.

- Global Warming Potential (GWP): 332 (100-year) []. HCFC-132b contributes to the greenhouse effect.

- Flammability: Non-flammable [].

Potential Substitute for Ozone-Depleting Substances:

1,2-Dichloro-1,1-difluoroethane (HCFC-132b) has been investigated as a potential chlorofluorocarbon (CFC) substitute due to its similar physical and chemical properties [PubChem, National Institutes of Health (NIH): ]. CFCs were widely used in various applications but were later banned due to their role in ozone depletion [Environmental Protection Agency (EPA): ]. However, HCFC-132b itself has a non-zero Ozone Depletion Potential (ODP) of 0.038, significantly lower than CFCs but still contributing to ozone depletion [World Meteorological Organization (WMO) et al., 2022: ].

Model Compound for Other Haloethanes:

HCFC-132b has also been used as a model compound for studying the metabolism and environmental behavior of other haloethanes, including some with higher toxicity [PubChem, National Institutes of Health (NIH): ]. This research provides valuable insights into the potential environmental and health impacts of similar compounds.

1,2-Dichloro-1,1-difluoroethane exhibits chemical stability but can react under certain conditions. It is inert in many situations but reacts violently with strong reducing agents such as active metals. In the presence of strong oxidizing agents or at elevated temperatures, it can undergo oxidation. Additionally, when exposed to acids, it may release toxic gases . The compound can also degrade in the atmosphere through reactions with hydroxyl radicals, with a half-life that varies depending on environmental conditions .

Synthesis of 1,2-dichloro-1,1-difluoroethane typically involves halogenation reactions of ethylene or other precursors using chlorine and fluorine sources. Specific methods may include:

- Direct Halogenation: Ethylene reacts with chlorine and fluorine under controlled conditions.

- Multi-Step Synthesis: Starting from simpler hydrocarbons through sequential halogenation steps.

These methods require careful control of reaction conditions to minimize by-products and ensure high yields .

The primary application of 1,2-dichloro-1,1-difluoroethane is as an intermediate in the synthesis of hydrofluorocarbon-134a. It also finds limited use in various industrial applications such as:

- Solvent in organic synthesis.

- Component in refrigerant blends.

- Potential use in aerosol formulations.

Despite its utility, environmental regulations are limiting its use due to its ozone-depleting properties .

Interaction studies involving 1,2-dichloro-1,1-difluoroethane focus on its reactivity with various chemical agents. Research indicates that it can interact with:

- Strong Reducing Agents: Leading to violent reactions.

- Acids: Releasing toxic gases upon contact.

- Oxidizing Agents: Resulting in oxidation reactions under extreme conditions.

These interactions highlight the importance of handling this compound with care in industrial settings .

Several compounds share structural similarities with 1,2-dichloro-1,1-difluoroethane. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1,1-Difluoroethane | Used as a refrigerant; lower GWP than R-132b. | |

| Dichlorodifluoromethane | Known as CFC-12; significant ozone-depleting potential. | |

| 1-Chloro-1,1-difluoroethane | Less chlorinated; lower ODP compared to R-132b. |

The uniqueness of 1,2-dichloro-1,1-difluoroethane lies in its specific combination of chlorine and fluorine substituents that provide distinct chemical properties and applications compared to these similar compounds. Its role as an intermediate in producing hydrofluorocarbon-134a further differentiates it from others that serve primarily as end products or refrigerants themselves .

Physical Description

Color/Form

XLogP3

Boiling Point

46.8 °C @ 760 mm Hg

Density

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

340 mm Hg @ 25 °C

Pictograms

Irritant

Other CAS

25915-78-0

Wikipedia

Methods of Manufacturing

General Manufacturing Information

S - indicates a substance that is identified in a final Significant New Use Rule.

1,2-Dichloro-1,1-difluoroethane is not produced in commodity quantities.

... /The use of chlorofluorocarbons for aerosol sprays/ was prohibited in 1979 except for a few specialized items, because of their depleting effect on stratospheric ozone. /Chlorofluorocarbons/

Analytic Laboratory Methods

GAS CHROMATOGRAPHIC METHOD FOR DETERMINING FLUOROCARBONS IN AIR IS DESCRIBED. CONCN IN AIR ARE DETERMINED DIRECTLY. /FLUOROCARBONS/

A GAS CHROMATOGRAPHIC PROCEDURE FOR DETERMINING ATMOSPHERIC LEVELS OF FLUOROCARBONS IS DESCRIBED. COLUMN IS TEMP PROGRAMMED TO SEPARATE HALOGENATED COMPONENTS WHILE MAINTAINING SHORT RETENTION TIMES FOR EACH COMPONENT. FREON 113 INCL. /FLUOROCARBONS/

GAS CHROMATOGRAPHIC METHOD FOR MEASURING HALOCARBONS IN AMBIENT AIR SAMPLES IS PRESENTED. /HALOCARBONS/

For more Analytic Laboratory Methods (Complete) data for 1,2-DICHLORO-1,1-DIFLUOROETHANE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

FLUOROCARBON DETERMINATION IN BLOOD: GAS CHROMATOGRAPHY WITH ELECTRON CAPTURE DETECTION. /FLUOROCARBONS/

Interactions

... THE COMBINATION OF FLUOROCARBON WITH A SYMPATHOMIMETIC BRONCHODILATOR IS POTENTIALLY DANGEROUS FOR THE TREATMENT OF BRONCHIAL ASTHMA. FOR THE SAME REASON, SYMPATHOMIMETIC DRUGS ARE CONTRAINDICATED IN CARDIAC RESUSCITATION OF PATIENTS SUFFERING FROM FLUOROCARBON POISONING. /FLUOROCARBON POISONING/